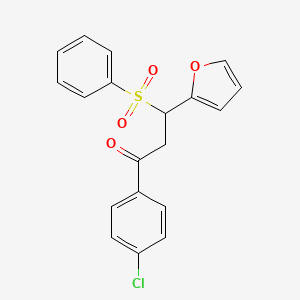
1-(3,4-dimethylbenzoyl)-N-(4-fluorophenyl)-3-piperidinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-dimethylbenzoyl)-N-(4-fluorophenyl)-3-piperidinamine, also known as DMFP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and pharmacology. DMFP is a piperidine derivative that belongs to the class of amides and is commonly used as a precursor in the synthesis of various pharmaceuticals.
作用机制
The mechanism of action of 1-(3,4-dimethylbenzoyl)-N-(4-fluorophenyl)-3-piperidinamine is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. 1-(3,4-dimethylbenzoyl)-N-(4-fluorophenyl)-3-piperidinamine has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of inflammatory mediators. It has also been found to bind to the opioid receptors in the brain, leading to analgesic effects.
Biochemical and Physiological Effects:
1-(3,4-dimethylbenzoyl)-N-(4-fluorophenyl)-3-piperidinamine has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis and neuropathic pain. 1-(3,4-dimethylbenzoyl)-N-(4-fluorophenyl)-3-piperidinamine has also been shown to induce apoptosis in cancer cells, leading to their death. Additionally, 1-(3,4-dimethylbenzoyl)-N-(4-fluorophenyl)-3-piperidinamine has been found to have antioxidant properties, which may help protect against oxidative damage.
实验室实验的优点和局限性
1-(3,4-dimethylbenzoyl)-N-(4-fluorophenyl)-3-piperidinamine has several advantages for use in laboratory experiments. It is a relatively simple compound to synthesize and is readily available. It also exhibits potent biological activity, making it a useful tool for studying various biological processes. However, 1-(3,4-dimethylbenzoyl)-N-(4-fluorophenyl)-3-piperidinamine has some limitations as well. It can be difficult to work with due to its low solubility in water, and its mechanism of action is not fully understood, which can make interpretation of results challenging.
未来方向
There are several future directions for research on 1-(3,4-dimethylbenzoyl)-N-(4-fluorophenyl)-3-piperidinamine. One area of interest is its potential as a cancer treatment. Further studies are needed to determine the optimal dosage and administration route for 1-(3,4-dimethylbenzoyl)-N-(4-fluorophenyl)-3-piperidinamine as well as its safety profile. Another area of interest is its potential as an analgesic for chronic pain. More research is needed to determine the efficacy and safety of 1-(3,4-dimethylbenzoyl)-N-(4-fluorophenyl)-3-piperidinamine for this indication. Additionally, further studies are needed to elucidate the mechanism of action of 1-(3,4-dimethylbenzoyl)-N-(4-fluorophenyl)-3-piperidinamine and its potential interactions with other drugs.
合成方法
The synthesis of 1-(3,4-dimethylbenzoyl)-N-(4-fluorophenyl)-3-piperidinamine involves the reaction of 4-fluorobenzoyl chloride with 3,4-dimethylpiperidine in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization to obtain 1-(3,4-dimethylbenzoyl)-N-(4-fluorophenyl)-3-piperidinamine in high purity. The synthesis of 1-(3,4-dimethylbenzoyl)-N-(4-fluorophenyl)-3-piperidinamine is relatively simple and can be carried out in a laboratory setting.
科学研究应用
1-(3,4-dimethylbenzoyl)-N-(4-fluorophenyl)-3-piperidinamine has been extensively studied for its potential applications in medicine and pharmacology. It has been found to possess various biological activities such as analgesic, anti-inflammatory, and antitumor properties. 1-(3,4-dimethylbenzoyl)-N-(4-fluorophenyl)-3-piperidinamine has also been shown to exhibit potent inhibitory effects on the growth of cancer cells, making it a promising candidate for cancer treatment.
属性
IUPAC Name |
(3,4-dimethylphenyl)-[3-(4-fluoroanilino)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O/c1-14-5-6-16(12-15(14)2)20(24)23-11-3-4-19(13-23)22-18-9-7-17(21)8-10-18/h5-10,12,19,22H,3-4,11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPNYIIIHYJLTJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCCC(C2)NC3=CC=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{2-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-yl]ethyl}-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4983227.png)
![ethyl 4-[4-(4-methoxybenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate](/img/structure/B4983235.png)

![5-(4-bromophenyl)-N-(3,4-dichlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4983242.png)


![4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butanamide](/img/structure/B4983272.png)
![3,3-dimethyl-11-(4-oxo-4H-chromen-3-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4983284.png)
![ethyl (2,6-dichloro-4-{[1-(4-methoxyphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetate](/img/structure/B4983289.png)


![N~2~-(4-fluorophenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~1~-(3-nitrophenyl)glycinamide](/img/structure/B4983313.png)
![ethyl 2-methyl-4-[(3-nitrophenyl)amino]-6-quinolinecarboxylate hydrochloride](/img/structure/B4983325.png)
![2-chloro-5-({[(4-methoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B4983334.png)